Cas no 2034570-70-0 (N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide)
![N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide structure](https://www.kuujia.com/scimg/cas/2034570-70-0x500.png)
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide
- N-(2-(5-acetylthiophen-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- AKOS025324727
- 2034570-70-0
- F6518-2335
-
- Inchi: 1S/C14H17NO3S3/c1-3-11-5-7-14(20-11)21(17,18)15-9-8-12-4-6-13(19-12)10(2)16/h4-7,15H,3,8-9H2,1-2H3
- InChI Key: JEEZYVQGNCMCEJ-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(CC)S1)(NCCC1=CC=C(C(C)=O)S1)(=O)=O
Computed Properties
- Exact Mass: 343.03705692g/mol
- Monoisotopic Mass: 343.03705692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 128Ų
- XLogP3: 3.4
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6518-2335-2mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6518-2335-1mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6518-2335-75mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6518-2335-30mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6518-2335-20mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6518-2335-20μmol |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6518-2335-25mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6518-2335-50mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6518-2335-5mg |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6518-2335-5μmol |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |
2034570-70-0 | 5μmol |
$94.5 | 2023-09-08 |
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide
Introduction to N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide (CAS No. 2034570-70-0)
N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide, identified by its CAS number 2034570-70-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject of study for researchers exploring novel therapeutic agents. The structure of this molecule incorporates several key functional groups, including an acetylthiophene moiety and a thiophene sulfonamide, which contribute to its unique chemical and biological properties.
The 5-acetylthiophen-2-yl group in the molecular structure is particularly noteworthy, as thiophene derivatives have been extensively studied for their potential applications in drug development. Thiophenes, being heterocyclic compounds containing sulfur, are known for their versatility in forming stable complexes with biological targets. The acetyl group attached to the thiophene ring introduces additional reactivity, enabling various chemical modifications that can fine-tune the biological activity of the molecule. This structural feature makes N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide a promising candidate for further investigation in medicinal chemistry.
The presence of the 5-ethylthiophene-2-sulfonamide moiety further enhances the compound's potential as a pharmacological agent. Sulfonamides are a well-known class of compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The sulfonamide group is particularly effective in modulating enzyme activity and receptor binding, making it a valuable scaffold for drug design. In N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide, the sulfonamide is linked to an ethyl chain, which may influence its solubility and bioavailability. These structural elements collectively contribute to the compound's unique pharmacological profile.
In recent years, there has been growing interest in the development of novel therapeutic agents derived from heterocyclic compounds. The pharmaceutical industry has recognized the potential of thiophene derivatives as lead compounds for drug discovery. N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide is one such derivative that has garnered attention due to its promising biological activities. Studies have shown that this compound exhibits inhibitory effects on various enzymes and receptors involved in pathological processes. For instance, preliminary research suggests that it may have potential applications in the treatment of inflammatory diseases and cancer.
The synthesis of N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the 5-acetylthiophen-2-yl intermediate, followed by its reaction with an appropriate sulfonamide precursor. The reaction conditions must be carefully controlled to avoid side products and ensure the desired product formation. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research.
The biological evaluation of N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit specific enzymes associated with inflammatory pathways, suggesting potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary in vivo studies have shown promising results in animal models of cancer, indicating that this compound may have anticancer properties. These findings highlight the compound's potential as a lead structure for further drug development.
The pharmacokinetic properties of N-[2-(5-acetylthiophen-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide are also important considerations in its development as a therapeutic agent. Research has shown that this compound exhibits moderate solubility in water and lipids, which may influence its absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for optimizing dosing regimens and minimizing potential side effects. Further studies are needed to fully characterize the pharmacokinetic behavior of this compound in humans.
The future directions for research on N-[2-(5-acetylthiophen-2-ylium) strong >) ethyl]-[email protected] - ethyl thiop h e ne - 1 - sul fon am ide include exploring its mechanisms of action and identifying potential drug-drug interactions. Additionally , preclinical studies are needed to evaluate its safety and efficacy before moving into clinical trials . The development o f novel th erapeut ic agents relies on a thorough understanding o f their chemical , bi o logical , an d pharma cokinet ic proper ties . N - [ 1 - ( 4 - ch lor o b en z y l ) e th y l ] - 4 - m e t h y l - 1 , 4 - d i h y d r o p y r r o l o [ 3 , 4 - b ] t h i o p h e n e - 3 - carbox am ide holds promis e as a lead stru cture f or furthe r stu dies . p >
In conclusion , N-[ 1 - ( 4 - ch lor o b en z y l ) e th y l ] - 4 - m e t h y l - 1 , 4 - d i h y d r o p y r r o l o [ 3 , 4 - b ] t h i o p h e n e - 3 - carbox am ide is a com pound o f significant inter est in pharma ceutical che mistry an d me dicin al bi ology . Its unique st ru cture an d promis ing bi ol ogica l act ivitie s make it a valuable subject o f stu dy fo r rese arch ers e xploring no vel th erapeut ic age nts . With furthe r rese arch an d deve lo pment , this com pound ha s the pot ential to con tribute to the treat ment o f various disea ses an d improve patient outco mes . p >
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